One primary application of 2,4,5-Trifluorobenzonitrile is as a building block for introducing a fluorinated benzonitrile group into target molecules. This is achieved through a chemical reaction called nucleophilic aromatic substitution . The presence of fluorine atoms on the molecule enhances its reactivity and allows for the efficient incorporation of the benzonitrile moiety.
An example of this application is the synthesis of a fluorinated analogue of platensimycin, an antibiotic []. This research demonstrates the potential of 2,4,5-Trifluorobenzonitrile in creating novel derivatives of existing drugs with potentially improved properties.
2,4,5-Trifluorobenzonitrile is also used in the creation of dinitrile monomers for polytriazine covalent organic frameworks (COFs) []. COFs are a class of porous materials with applications in gas storage, separation, and catalysis.
2,4,5-Trifluorobenzonitrile is a synthetic compound, not found naturally. It holds significance in scientific research due to its role as a versatile building block for introducing a fluorinated benzonitrile moiety into target molecules []. This fluorination can be particularly useful in medicinal chemistry and materials science, as it can impact properties like lipophilicity (affinity for fats), metabolic stability, and electronic character.
2,4,5-Trifluorobenzonitrile possesses a conjugated π-electron system. This system arises from the overlap of p orbitals on the carbon and nitrogen atoms in the benzene ring and the cyano group (C≡N). The presence of three electron-withdrawing fluorine atoms creates a dipole moment in the molecule and reduces the electron density of the benzene ring, particularly at the positions adjacent to the fluorines [].
2,4,5-Trifluorobenzonitrile undergoes nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile displaces a leaving group (often a halogen) on the aromatic ring. This allows for the incorporation of the fluorinated benzonitrile group into various target molecules [].
For example, the reaction with ammonia (NH3) could be represented as:
C6F3Br (2,4,5-trifluorobromobenzene) + NH3 -> C6F3CN (2,4,5-trifluorobenzonitrile) + HBr
Under high temperatures or in the presence of strong acids or bases, 2,4,5-trifluorobenzonitrile may decompose to release toxic fumes, including hydrogen fluoride and nitrogen oxides.
Due to the limited commercial availability of 2,4,5-trifluorobenzonitrile, specific data on physical properties may not be readily available.
2,4,5-Trifluorobenzonitrile is classified as a toxic and irritating substance. It can be harmful if swallowed, inhaled, or absorbed through the skin. It can also cause skin and eye irritation.
Acute Toxic;Irritant